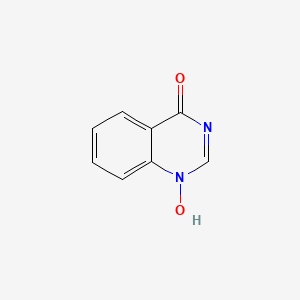

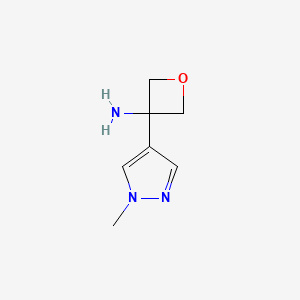

1-Hydroxyquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ヒドロキシキナゾリン-4(1H)-オンは、キナゾリノンファミリーに属する複素環式有機化合物です。これは、第一位にヒドロキシル基、第四位にケト基を持つキナゾリン環系を特徴としています。

準備方法

合成経路と反応条件: 1-ヒドロキシキナゾリン-4(1H)-オンは、いくつかの方法で合成できます。注目すべき方法の1つは、ニトロ出発物質の電気化学的還元です。 このアプローチは、穏やかな反応条件、安価で再利用可能な炭素ベースの電極材料の使用、および分割されていない電気化学的設定により有利です 。 反応は定電流条件下で行われ、最大92%の高収率が得られます .

工業生産方法: 1-ヒドロキシキナゾリン-4(1H)-オンの工業生産には、通常、スケーラブルな電気合成が伴います。 この方法は、グラム規模の電気分解で100倍にスケールアップされており、大規模生産の実用性を示しています .

化学反応の分析

反応の種類: 1-ヒドロキシキナゾリン-4(1H)-オンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキナゾリン-4(1H)-オン誘導体を形成できます。

還元: ケト基は還元されて1,4-ジヒドロキシキナゾリン誘導体を形成できます。

置換: キナゾリン環上の水素原子は、さまざまな官能基で置換されて、異なる誘導体を形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: さまざまな求電子剤や求核剤を適切な条件下で使用して、置換反応を行うことができます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換キナゾリノン誘導体が含まれ、これらは異なる生物活性と特性を示す可能性があります。

科学研究アプリケーション

1-ヒドロキシキナゾリン-4(1H)-オンは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌、抗真菌、抗癌特性など、さまざまな生物活性を示します。

医学: 特に新しい治療薬を設計するための足場として、創薬における潜在的な用途について調査されています。

産業: 染料、顔料、その他の工業用化学品の製造に使用されています。

科学的研究の応用

1-Hydroxyquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

1-ヒドロキシキナゾリン-4(1H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害して、観察された生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の誘導体とその用途によって異なる可能性があります。

類似化合物:

キナゾリン-2,4(1H,3H)-ジオン: この化合物は構造が似ていますが、第一位のヒドロキシル基がありません.

2,3,4,5-テトラヒドロ-1H-ピリド-[4,3-b]インドール: この化合物は異なる環系を持っていますが、いくつかの類似した生物活性を共有しています.

独自性: 1-ヒドロキシキナゾリン-4(1H)-オンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、独特です。さまざまな化学反応を起こし、多様な誘導体を形成する能力は、研究および産業において価値のある化合物となっています。

類似化合物との比較

Quinazoline-2,4(1H,3H)-dione: This compound is similar in structure but lacks the hydroxyl group at the first position.

2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound has a different ring system but shares some similar biological activities.

Uniqueness: 1-Hydroxyquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

特性

分子式 |

C8H6N2O2 |

|---|---|

分子量 |

162.15 g/mol |

IUPAC名 |

1-hydroxyquinazolin-4-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)10(12)5-9-8/h1-5,12H |

InChIキー |

RSVNNOYCPQKYSQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)

![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)

![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)

![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)